molecular formula C20H19N3O3S B3011720 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 330190-47-1

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B3011720
CAS No.: 330190-47-1
M. Wt: 381.45
InChI Key: RRBOLSXGRKDDEB-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is an organic compound that features a thiazole ring, a nitrobenzamide group, and a tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate electrophile.

    Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Reduction: Formation of amines.

    Oxidation: Formation of oxides.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylacetylene: Used in organic synthesis and pharmaceuticals.

    4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives.

    4-tert-Butylbenzoyl chloride: Used in the synthesis of complex organic molecules.

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the thiazole ring, nitro group, and tert-butylphenyl substituent makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-20(2,3)15-9-7-13(8-10-15)17-12-27-19(21-17)22-18(24)14-5-4-6-16(11-14)23(25)26/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOLSXGRKDDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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